(2R)-2-Amino-9-decenoic acid

Description

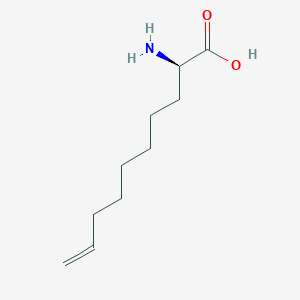

(2R)-2-Amino-9-decenoic acid is a non-proteinogenic α-amino acid characterized by a 10-carbon unsaturated aliphatic chain with a terminal double bond at the 9th position and an (R)-configured amino group at the 2nd carbon (Fig. 1). Its molecular formula is C₁₀H₁₉NO₂, with a molar mass of 185.27 g/mol and the CAS registry number 1427467-44-4 . This compound is structurally distinct due to the combination of a hydrophobic decenoic chain and a chiral amino group, enabling unique interactions in biological systems. It is primarily utilized in peptide synthesis and biochemical research as a building block for designing bioactive molecules .

Properties

IUPAC Name |

(2R)-2-aminodec-9-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h2,9H,1,3-8,11H2,(H,12,13)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHWDJVNBSJHRY-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCCCCCC[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-9-decenoic acid typically involves the use of starting materials such as alkenes and amines. One common method is the hydroamination of 1,9-decadiene, where an amine group is added across the double bond. This reaction can be catalyzed by transition metals such as palladium or rhodium under specific conditions of temperature and pressure.

Industrial Production Methods

In an industrial setting, the production of (2R)-2-Amino-9-decenoic acid may involve large-scale hydroamination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-9-decenoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The double bond can be reduced to form saturated amino acids.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Nitro and nitroso derivatives.

Reduction: Saturated amino acids.

Substitution: Various alkylated and acylated derivatives.

Scientific Research Applications

Pharmaceutical Applications

Neuroprotective Effects

Research indicates that (2R)-2-amino-9-decenoic acid exhibits neurotrophic factor-like activity, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A patent describes its use in pharmaceutical formulations aimed at reducing side effects associated with anti-cancer treatments and improving neurological function in conditions like spinal cord injuries .

Mechanism of Action

The compound activates signaling pathways such as the MAP kinase pathway, which is crucial for neuronal survival and function. This mechanism suggests that it could be developed into a therapeutic agent for various nervous system disorders, including amyotrophic lateral sclerosis (ALS) and diabetic neuropathy .

Biochemical Research

Synthesis of Estolides

(2R)-2-amino-9-decenoic acid can serve as a precursor for the synthesis of estolides, which are compounds formed from fatty acids. These estolides have potential applications in bioproduct industries due to their unique properties that can enhance the performance of bio-lubricants and surfactants .

Metabolic Engineering

In metabolic engineering contexts, derivatives of (2R)-2-amino-9-decenoic acid can be utilized to improve the production of valuable fatty acids through microbial systems. This approach includes the coexpression of specific enzymes that enhance lipid accumulation and modify fatty acid profiles for industrial applications .

Material Science

Polymer Development

The unique structure of (2R)-2-amino-9-decenoic acid allows for its incorporation into polymer matrices, potentially leading to the development of biodegradable plastics or advanced materials with specific mechanical properties. Research on similar compounds indicates that their integration can improve material resilience and functionality .

Case Studies

| Study Title | Focus Area | Key Findings |

|---|---|---|

| Neuroprotective Properties of Decenoic Acid Derivatives | Pharmacology | Demonstrated efficacy in reducing neuroinflammation and promoting neuronal survival in vitro models. |

| Synthesis of Fatty Acid Estolides | Biochemistry | Successfully synthesized estolides from (2R)-2-amino-9-decenoic acid with enhanced lubrication properties compared to conventional oils. |

| Biodegradable Polymers from Amino Acids | Material Science | Developed a new class of biodegradable polymers using derivatives of (2R)-2-amino-9-decenoic acid, showing promise for environmental sustainability. |

Mechanism of Action

The mechanism of action of (2R)-2-Amino-9-decenoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the double bond can participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of (2R)-2-Amino-9-decenoic acid are best understood by comparing it with analogs in three categories: stereoisomers, decenoic acid derivatives, and longer-chain hydroxy/keto analogs.

Stereoisomers: (2S)-2-Amino-9-decenoic Acid

The (2S)-enantiomer shares the same molecular formula and unsaturated backbone but differs in stereochemistry at the α-carbon (Table 1). This enantiomeric distinction significantly impacts biological activity. For instance, (2S)-2-Amino-9-decenoic acid (CAS 115042-85-8) is reported to have divergent binding affinities in enzyme inhibition assays compared to the (2R)-form, though specific activity data remain underexplored .

Table 1: Stereoisomer Comparison

Decenoic Acid Derivatives with Varied Functional Groups

(2R)-2-Amino-9-decenoic acid belongs to a broader family of decenoic acids modified at the 2nd and 9th positions. Key analogs include:

- 9-Oxo-2-decenoic acid (Queen substance): A pheromone in honeybee colonies with the formula C₁₀H₁₆O₃ (m/z 184.24). Its (2E)-configuration and ketone group at C9 confer distinct signaling properties, contrasting with the amino group in the target compound .

- 10-Hydroxy-delta 2-decenoic acid: A major fatty acid in royal jelly (CAS 14113-05-4) with antibiotic activity. Its hydroxyl group at C10 and double bond at C2 contribute to moderate antibacterial effects (e.g., 25% of penicillin’s activity against Micrococcus pyogenes) .

Table 2: Functional Group Influence on Bioactivity

Longer-Chain Hydroxy/Keto Analogs

Compounds like 2(R,S)-Hydroxy-9(Z)-octadecenoic acid (C₁₈H₃₄O₃, 298.46 g/mol) extend the carbon chain to 18 carbons with a hydroxyl group at C2. These analogs exhibit amphiphilic properties, making them useful in lipid membrane studies, but lack the amino group critical for peptide integration .

Biological Activity

(2R)-2-Amino-9-decenoic acid, a derivative of amino acids and fatty acids, has garnered attention in recent biochemical and pharmacological research due to its diverse biological activities. This article delves into the compound's biological activity, highlighting its enzymatic interactions, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

(2R)-2-Amino-9-decenoic acid is characterized by a long aliphatic chain with an amino group at the second carbon. Its structure can be represented as follows:

This unique structure allows it to interact with various biological systems, particularly in lipid metabolism and enzyme catalysis.

Biological Activity Overview

The biological activity of (2R)-2-amino-9-decenoic acid is primarily linked to its role in fatty acid metabolism and its influence on enzymatic processes. Research indicates that it may act as a substrate for various dioxygenases, enzymes that incorporate oxygen into fatty acids.

Enzymatic Interactions

- Dioxygenase Activity : Studies have shown that (2R)-2-amino-9-decenoic acid can be metabolized by dioxygenases, leading to the formation of hydroperoxides. For instance, the enzyme 10R-dioxygenase has been demonstrated to oxidize fatty acids to unstable hydroperoxides which subsequently decompose into aldehydes and carbon dioxide .

- Cyclooxygenase Pathways : The compound has been implicated in cyclooxygenase pathways where it may influence the synthesis of prostaglandins and other eicosanoids, which are critical in inflammation and other physiological responses .

- Hydroperoxide Formation : The enzymatic conversion of (2R)-2-amino-9-decenoic acid results in the production of specific hydroperoxides that exhibit significant biological activities, including anti-inflammatory properties .

Case Study 1: Antioxidant Properties

A study investigated the antioxidant potential of (2R)-2-amino-9-decenoic acid in cellular models. The results indicated that it effectively scavenged free radicals and reduced oxidative stress markers in vitro. This suggests potential therapeutic applications in diseases characterized by oxidative damage.

Case Study 2: Anti-inflammatory Effects

Research focusing on the anti-inflammatory effects of (2R)-2-amino-9-decenoic acid demonstrated its ability to inhibit pro-inflammatory cytokines in macrophage cell lines. This activity was attributed to its modulation of cyclooxygenase pathways, leading to decreased production of inflammatory mediators .

Table 1: Summary of Biological Activities

Q & A

How can researchers optimize the synthesis of (2R)-2-Amino-9-decenoic acid to achieve high enantiomeric purity?

Basic Research Focus : Synthesis methodology and stereochemical control.

Methodological Answer :

Enantioselective synthesis requires chiral auxiliaries or catalysts. For example, the use of Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups, as described in peptide synthesis, can help preserve stereochemistry during coupling reactions . A stepwise approach involves:

Chiral induction : Employ asymmetric hydrogenation of a α,β-unsaturated precursor using Rhodium(I) catalysts with chiral ligands (e.g., BINAP).

Protection strategies : Use tert-butoxycarbonyl (Boc) or Fmoc groups to prevent racemization during deprotection steps. highlights the importance of controlled deprotection to avoid byproducts .

Purification : High-performance liquid chromatography (HPLC) with chiral columns to isolate the (2R)-enantiomer.

What analytical techniques are most reliable for characterizing the purity and structure of (2R)-2-Amino-9-decenoic acid?

Basic Research Focus : Analytical validation.

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm the decenoic acid backbone and stereochemistry (e.g., coupling constants for double-bond geometry) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and detection of impurities.

- Chiral HPLC : To quantify enantiomeric excess (e.g., using a Chiralpak AD-H column) .

- Polarimetry : Measure optical rotation to verify the (2R)-configuration, as seen in analogous amino acids .

How does the stereochemistry of (2R)-2-Amino-9-decenoic acid influence its biological activity in antimicrobial studies?

Advanced Research Focus : Structure-activity relationships (SAR).

Methodological Answer :

Comparative studies using (2R)- and (2S)-enantiomers are critical. For example:

Enzyme inhibition assays : Test IC50 values against bacterial targets (e.g., arginase I/II, as in ) to identify stereospecific potency differences .

Biofilm disruption : Use crystal violet assays ( ) to evaluate efficacy against biofilms. The (2R)-form may exhibit enhanced penetration due to its lipid-like decenoic chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.